(-)-Prostephanaberrine

Stereochemistry Natural Product Chemistry Receptor Binding

Hasubanan alkaloid bioactivity data is highly structure-dependent; generic analogs risk failed assays. (-)-Prostephanaberrine is a defined natural enantiomer from Stephania japonica, lacking validated activity data-making it ideal for generating novel primary screening results. - **Application**: Reference standard for HPLC/NMR; starting material for semisynthesis. - **Key metrics**: MW 343.37, TPSA 68.20 Ų, confirmed purity by HPLC/NMR. - **Supply**: Isolated from botanical source, not synthetic.

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
Cat. No. B12432455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Prostephanaberrine
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC
InChIInChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13?,18-,19-/m1/s1
InChIKeyAFTBFIOTWHPFTG-GFWLXOEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Prostephanaberrine: A Distinct Hasubanan Alkaloid


(-)-Prostephanaberrine (CAS 105608-27-3, C19H21NO5) is a defined enantiomer of a hasubanan alkaloid, a class of compounds structurally related to morphinans. It is a natural product whose structure was first elucidated from the fresh fruit of Stephania japonica [1]. Unlike many hasubanan alkaloids that have been subjects of total synthesis campaigns [2], (-)-Prostephanaberrine is primarily sourced through extraction from its native plant material . This distinction in origin is fundamental to its identity and procurement.

Why (-)-Prostephanaberrine Is Not Functionally Interchangeable


The hasubanan class exhibits significant structural diversity, with over 70 identified alkaloids [1]. This diversity translates into a wide range of biological activities, even among closely related analogs. For instance, hasubanan alkaloids from Stephania species show a broad spectrum of delta-opioid receptor binding affinities, with IC50 values spanning two orders of magnitude (0.7–46 µM) [2], and variable anti-inflammatory potencies (TNF-α/IL-6 IC50 6.54–30.44 µM) [3]. This class-level variability demonstrates that subtle structural differences, such as those defining (-)-Prostephanaberrine, can lead to dramatically different pharmacological profiles. Substituting a specific compound like (-)-Prostephanaberrine with a generic 'hasubanan alkaloid' or a different analog without verified identity and activity introduces a high risk of experimental failure due to off-target effects or lack of potency.

(-)-Prostephanaberrine: Evidence-Based Differentiation from Analogs


Defined Stereochemistry vs. Racemic Mixtures

(-)-Prostephanaberrine is a single, defined enantiomer with three stereocenters (1R, 11S, 13S) [1]. This is a critical differentiator from racemic mixtures or compounds with unspecified stereochemistry. The biological activity of hasubanan alkaloids is highly sensitive to stereochemistry. For example, the synthetic enantiomer of the related alkaloid (-)-hasubanonine is being studied as a painkiller, while the natural product's activity may differ [2]. Procuring a material of defined stereochemistry ensures that experimental outcomes are not confounded by the presence of inactive or differently active stereoisomers.

Stereochemistry Natural Product Chemistry Receptor Binding Chiral Analysis

Natural Origin vs. Synthetic Analogs

(-)-Prostephanaberrine is a natural product isolated directly from the fresh fruit of Stephania japonica [1]. This is in contrast to several major hasubanan alkaloids, such as (-)-hasubanonine and (+)-cepharamine, for which total syntheses have been established and are a primary source for research [2]. The sourcing from plant material provides a unique and often more complex metabolite profile, including minor co-occurring alkaloids that may be relevant for certain applications. For procurement, this means that unless the synthesis is specifically requested, the compound's identity is intrinsically linked to its natural origin and the associated extraction and purification processes.

Natural Product Sourcing Biosynthesis Alkaloid Plant Metabolomics

Physicochemical Property Differentiation

(-)-Prostephanaberrine can be quantitatively differentiated from related hasubanan alkaloids by its unique set of physicochemical properties. For instance, it has a lower molecular weight (343.37 g/mol) than a prominent analog like hasubanonine (373.44 g/mol) [1], and a distinct topological polar surface area (TPSA) of 68.20 Ų [2]. Its predicted LogP is 1.7 [2]. These properties directly influence solubility, chromatographic behavior, and potential permeability, providing a measurable basis for identity confirmation and for anticipating its behavior in experimental systems compared to other alkaloids.

Physicochemical Properties Solubility Polarity Analytical Chemistry

Lack of Validated In Vitro Activity Profile

A systematic review of the literature reveals a critical evidence gap: **no primary research paper or authoritative database reports quantitative in vitro activity data (e.g., IC50, EC50, Ki) specifically for (-)-Prostephanaberrine in any validated biological assay**. While a class-level affinity for the delta-opioid receptor (IC50 0.7–46 µM) [1] and anti-inflammatory activity (TNF-α/IL-6 IC50 6.54–30.44 µM) [2] have been reported for various hasubanan alkaloids, the specific potency and selectivity profile of (-)-Prostephanaberrine remain uncharacterized. Claims of specific activities for this compound are therefore unsubstantiated by peer-reviewed evidence. This absence of data is the single most important differentiator: procurement of this compound must be for the purpose of generating this missing data, not for applications that rely on a pre-validated activity profile.

Pharmacology Assay Development Bioactivity Structure-Activity Relationship

Research Applications for (-)-Prostephanaberrine


De Novo Pharmacological Characterization

This is the most appropriate and high-value application. As established in Section 3, (-)-Prostephanaberrine lacks a validated activity profile. Therefore, procuring it to conduct primary in vitro assays (e.g., receptor binding panels, enzyme inhibition screens, cytotoxicity assays) is scientifically justified. This work would generate the first quantitative activity data for this specific compound, contributing novel knowledge to the field [1].

Certified Reference Standard for Analytical Chemistry

Given its defined structure and the availability of material with confirmed purity by HPLC and NMR, (-)-Prostephanaberrine is an ideal candidate for use as a reference standard [2]. It can be used for the identification and quantification of this specific alkaloid in complex mixtures, such as plant extracts (Stephania japonica), herbal formulations, or biological samples in pharmacokinetic or metabolism studies. Its unique physicochemical properties (MW 343.37, TPSA 68.20 Ų) provide clear chromatographic and mass spectrometric markers [3].

Chemical Transformations of the Hasubanan Scaffold

The hasubanan scaffold is of significant interest to synthetic chemists, with total syntheses of related compounds like (-)-hasubanonine and (-)-acutumine having been achieved [1]. (-)-Prostephanaberrine, with its specific substitution pattern, can serve as a starting material or reference compound for exploring semi-synthetic modifications or new synthetic routes to hasubanan alkaloids [4]. This includes the known acid-catalyzed conversion to (-)-stephanaberrine.

Natural Product and Biosynthetic Pathway Studies

As a natural product isolated from Stephania japonica, (-)-Prostephanaberrine is a subject of study for natural product chemists and biosynthetic researchers. Its procurement enables research into its biosynthetic origin, the enzymatic machinery in the plant that produces it, and its ecological role [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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